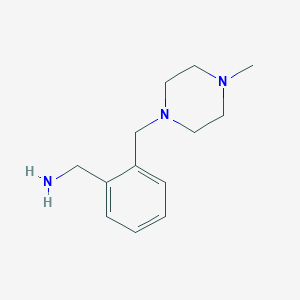

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

Description

Properties

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWICVOLZFMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585490 | |

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-50-1 | |

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 879896-50-1): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperazin-1-ylmethyl)benzylamine, identified by CAS number 879896-50-1, is a bifunctional chemical entity increasingly recognized for its role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a plausible synthetic protocol, and its putative role and mechanism of action within a PROTAC construct.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 879896-50-1 | [1] |

| Molecular Formula | C13H21N3 | [1] |

| Molecular Weight | 219.33 g/mol | [1] |

| Appearance | Not specified (likely an oil or solid) | |

| Boiling Point | 330.7 °C (Predicted) | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | |

| Classification | Protein Degrader Building Block | [1] |

Role in PROTAC Drug Development

2-(4-Methylpiperazin-1-ylmethyl)benzylamine serves as a linker component in the modular design of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is of critical importance as its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein degradation.

The structure of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine offers two reactive sites for conjugation: the primary amine of the benzylamine moiety and the tertiary amine within the piperazine ring, which can be functionalized. The primary amine is a common handle for forming amide bonds with a carboxylic acid group on either the POI ligand or the E3 ligase ligand.

Hypothetical Experimental Protocols

Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine via Reductive Amination

A common and effective method for the synthesis of substituted benzylamines is reductive amination. A hypothetical protocol for the synthesis of the title compound is as follows:

Materials:

-

2-(Aminomethyl)benzaldehyde

-

N-Methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(aminomethyl)benzaldehyde (1.0 eq) in dichloroethane (DCE), add N-methylpiperazine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Synthesis of a PROTAC using 2-(4-Methylpiperazin-1-ylmethyl)benzylamine as a Linker

This protocol describes the conjugation of a hypothetical POI ligand (containing a carboxylic acid) to the benzylamine moiety of the linker, followed by attachment to a hypothetical E3 ligase ligand.

Step 1: Amide Coupling with POI Ligand

Materials:

-

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

-

POI-COOH (Protein of Interest ligand with a carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve POI-COOH (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the intermediate product (POI-Linker) by preparative HPLC.

Step 2: Functionalization and Coupling to E3 Ligase Ligand

This step would involve further modification of the piperazine moiety of the POI-Linker intermediate to enable coupling to the E3 ligase ligand. The specific chemistry would depend on the functional groups present on both the linker and the E3 ligase ligand (e.g., "click chemistry," another amide coupling, etc.).

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine as a linker building block.

PROTAC Mechanism of Action: A Signaling Pathway

The diagram below outlines the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of a target protein.

Conclusion

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a valuable chemical intermediate for the synthesis of PROTACs. Its bifunctional nature allows for its incorporation as a linker element to connect a target protein binder with an E3 ligase ligand. While detailed biological data for this specific compound is limited in the public domain, its classification as a "Protein Degrader Building Block" strongly indicates its utility in this rapidly advancing field of drug discovery. The provided hypothetical protocols and diagrams offer a foundational understanding for researchers and scientists looking to employ this and similar building blocks in the development of novel protein-degrading therapeutics. Further research into the impact of this specific linker on the efficacy and pharmacokinetic properties of PROTACs is warranted.

References

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] The versatility of the piperazine scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This has led to their use in developing treatments for conditions ranging from cancer and inflammatory disorders to neurological diseases.[1] The 2-(4-methylpiperazin-1-ylmethyl)benzylamine core represents a key pharmacophore, with its derivatives showing significant potential in targeted therapies, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to this important class of compounds.

Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine and its Analogs

The synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzylamine can be achieved through a multi-step process, drawing upon established methodologies for the synthesis of N-arylpiperazines and their derivatives. A common and effective approach involves the reductive amination of a suitable benzaldehyde precursor with N-methylpiperazine, followed by subsequent functional group transformations.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.

Pharmacological Activity

Derivatives of 2-(4-methylpiperazin-1-ylmethyl)benzylamine have shown significant promise as potent and selective inhibitors of key signaling proteins implicated in cancer, particularly Phosphoinositide 3-kinases (PI3Ks) and the RET (Rearranged during Transfection) tyrosine kinase.

PI3K Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[4][5] Several complex molecules incorporating the 4-methylpiperazin-1-ylmethyl moiety have been identified as potent PI3K inhibitors. For instance, CYH33, a pyrrolo[2,1-f][6][7][8]triazine derivative, is a selective PI3Kα inhibitor with an IC50 of 5.9 nM.[4] Another notable example is GDC-0941, a thieno[3,2-d]pyrimidine derivative, which is a potent, selective, and orally bioavailable inhibitor of class I PI3K.[9]

RET Kinase Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of several types of cancer, including thyroid carcinoma and non-small cell lung cancer (NSCLC).[10] A benzamide derivative containing the 4-((4-methylpiperazin-1-yl)methyl) moiety has been discovered as a potent inhibitor of RET and its gatekeeper mutants, which are often responsible for acquired resistance to targeted therapies.[10] This compound exhibited significant antiproliferative activities against cancer cells with RET fusions and mutations, with GI50 values as low as 9 nM.[10]

Quantitative Data Summary

| Compound Class | Target | Key Derivative Example | IC50 / GI50 | Reference |

| Pyrrolo[2,1-f][6][7][8]triazines | PI3Kα | CYH33 | 5.9 nM (IC50) | [4] |

| Thieno[3,2-d]pyrimidines | Class I PI3K | GDC-0941 | Potent inhibitor | [9] |

| Benzamides | RET Kinase | Compound 9x | 4 nM (IC50 for RET) | [10] |

| Benzamides | RET-mutant cells | Compound 9x | 9 nM (GI50) | [10] |

Postulated Signaling Pathway

Based on the documented activity of its derivatives, 2-(4-methylpiperazin-1-ylmethyl)benzylamine analogs likely exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR. This leads to the suppression of cell growth, proliferation, and survival.

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 2-(4-methylpiperazin-1-ylmethyl)benzylamine derivatives, based on methodologies reported for analogous compounds.

Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile (Intermediate)

Materials:

-

2-Formylbenzonitrile

-

N-Methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 2-formylbenzonitrile (1 equivalent) in dichloroethane.

-

Add N-methylpiperazine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (Final Product)

Materials:

-

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

-

Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure (using LiAlH4):

-

Suspend lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methylpiperazin-1-ylmethyl)benzylamine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human kinase (e.g., PI3Kα or RET)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (derivatives of 2-(4-methylpiperazin-1-ylmethyl)benzylamine)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence detection of ADP production.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

This guide provides a foundational understanding of 2-(4-methylpiperazin-1-ylmethyl)benzylamine derivatives and their analogs for researchers and drug development professionals. The provided synthetic routes and biological evaluation protocols offer a starting point for the exploration of this promising class of compounds.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. ijbpas.com [ijbpas.com]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]

- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules are engineered to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[1]

The Linker: A Critical Determinant of PROTAC Efficacy

The linker is far more than a simple tether; it is a critical component that dictates the physicochemical properties and biological activity of the PROTAC.[3][4] The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of a productive ternary complex, which is essential for efficient protein degradation.[4][5] Key roles of the linker include:

-

Controlling Ternary Complex Geometry: The linker orients the POI and E3 ligase in a conformation conducive to ubiquitin transfer.

-

Modulating Physicochemical Properties: Linker composition affects solubility, permeability, and metabolic stability, which are crucial for bioavailability and cellular uptake.[4][6]

-

Influencing Selectivity and Potency: Subtle changes in linker structure can dramatically alter degradation potency (DC50) and selectivity for the target protein.[2]

Featured Building Block: 2-(4-Methylpiperazin-1-ylmethyl)benzylamine

A promising building block for linker synthesis is 2-(4-Methylpiperazin-1-ylmethyl)benzylamine . This commercially available compound (CAS No. 879896-50-1) is classified as a "Protein Degrader Building Block," indicating its utility in PROTAC development. Its structure combines two key pharmacophoric elements: a methylpiperazine moiety and a benzylamine core.

Chemical Structure:

Rationale for Use in PROTAC Linker Design

The unique structure of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine offers several advantages for linker design:

-

Methylpiperazine Moiety: The piperazine ring is a common motif in medicinal chemistry known to enhance aqueous solubility and introduce a degree of rigidity.[4][7] The methyl group on the piperazine can influence its basicity and metabolic stability.[8] In PROTACs, incorporating a basic amine like piperazine can improve solubility by allowing for protonation at physiological pH.[4]

-

Benzylamine Core: The benzylamine component provides a primary amine handle, which is a versatile reactive site for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation.[9] The aromatic ring of the benzyl group adds a rigid element to the linker, which can help in pre-organizing the PROTAC for optimal binding and can participate in beneficial pi-stacking interactions within the ternary complex. Benzylamine itself is a common precursor in the synthesis of many pharmaceuticals.[10][11]

PROTAC Synthesis and Evaluation Workflow

The incorporation of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine into a PROTAC linker generally involves standard coupling chemistries. The primary amine serves as a nucleophile for reaction with an activated carboxylic acid on a warhead or E3 ligase ligand.

Data Presentation: Key Parameters for PROTAC Evaluation

When developing a new PROTAC, a systematic evaluation is necessary to characterize its biochemical and cellular activity. The following table summarizes essential quantitative data that should be collected.

| Parameter | Description | Typical Assay | Desired Outcome |

| Binding Affinity (Kd, Ki, IC50) | Measures binding of the PROTAC to the target POI and the E3 ligase independently. | Fluorescence Polarization (FP), TR-FRET, ITC | Nanomolar to low micromolar affinity |

| Ternary Complex Formation (α) | Quantifies the cooperativity of POI, PROTAC, and E3 ligase binding. | TR-FRET, AlphaLISA, SPR | α > 1 indicates positive cooperativity |

| Degradation Potency (DC50) | Concentration of PROTAC required to degrade 50% of the target POI. | Western Blot, In-Cell Western, Mass Spec | Low nanomolar or picomolar |

| Maximum Degradation (Dmax) | The maximal percentage of POI degradation achieved. | Western Blot, In-Cell Western, Mass Spec | > 90% |

| Degradation Rate (t1/2) | The time required to degrade 50% of the target POI at a given concentration. | Time-course Western Blot | Rapid degradation (minutes to hours) |

| Selectivity | Assessment of degradation across the proteome to identify off-targets. | Proteomics (e.g., TMT-MS) | High selectivity for the intended POI |

| Cell Viability (IC50/GI50) | Measures the effect of the PROTAC on cell health and proliferation. | CellTiter-Glo, MTT | Potent anti-proliferative effect in disease models |

Experimental Protocols

Detailed below are generalized protocols for the key experiments required to synthesize and validate a novel PROTAC.

Protocol 1: Synthesis via Amide Coupling

This protocol describes the coupling of the primary amine of the linker building block to a carboxylic acid on a POI ligand.

-

Dissolution: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation: Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add a solution of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-16 hours).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the warhead-linker intermediate.

-

Second Coupling: Repeat a similar coupling or use an alternative reaction (e.g., SNAr) to conjugate the other end of the linker to the E3 ligase ligand.

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[12]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to determine DC50 and Dmax values.

Conclusion

The rational design of PROTAC linkers is a complex, multi-parameter optimization challenge. Building blocks like 2-(4-Methylpiperazin-1-ylmethyl)benzylamine provide a valuable starting point by combining features known to impart favorable physicochemical properties, such as solubility and rigidity, with a versatile reactive handle for synthesis. By systematically incorporating such building blocks and rigorously evaluating the resulting PROTACs through a standardized workflow, researchers can accelerate the discovery of potent and selective protein degraders for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resource.aminer.org [resource.aminer.org]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]

- 8. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. Benzylamine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

The Strategic Application of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases do not currently contain specific quantitative data or detailed experimental protocols for protein degraders explicitly incorporating the building block 2-(4-Methylpiperazin-1-ylmethyl)benzylamine. This guide will, therefore, provide a comprehensive framework for the design, synthesis, and evaluation of such degraders by leveraging established principles and protocols for structurally related piperazine-containing linkers in Proteolysis Targeting Chimeras (PROTACs). The provided data and specific examples are illustrative and based on well-characterized PROTACs with similar structural motifs.

Introduction to Targeted Protein Degradation and the Role of Linker Scaffolds

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of TPD, acting as heterobifunctional molecules that simultaneously bind a POI and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[5][6][7]

A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two moieties.[1][8] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][9] The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[10]

The building block 2-(4-Methylpiperazin-1-ylmethyl)benzylamine offers a unique scaffold for PROTAC linkers. The benzylamine group provides a versatile attachment point for either the POI ligand or the E3 ligase ligand, while the 4-methylpiperazine moiety can impart favorable physicochemical properties. Piperazine-containing linkers are known to enhance solubility and can introduce a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.[1][7][9]

Synthesis and Incorporation of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine into PROTACs

The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine can be achieved through various established organic chemistry methodologies. A plausible synthetic route would involve the reductive amination of 2-formylbenzonitrile with 1-methylpiperazine, followed by the reduction of the nitrile group to an amine.

Once synthesized, this building block can be incorporated into a PROTAC scaffold. The primary amine of the benzylamine can be functionalized to connect to either the POI-binding ligand or the E3 ligase ligand through amide bond formation or other suitable conjugation chemistries. The choice of attachment point and the overall linker design will be critical for the final activity of the PROTAC.

Quantitative Data on PROTAC Performance

As previously stated, specific data for PROTACs containing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine is not available. However, we can present illustrative data from well-characterized PROTACs that utilize piperazine-containing linkers to provide a benchmark for expected performance.

Table 1: Illustrative Degradation Performance of a Piperazine-Containing PROTAC

| Parameter | Value | Description |

| PROTAC Name | Representative Piperazine-PROTAC-1 | A hypothetical PROTAC for illustrative purposes. |

| Target Protein | e.g., Bromodomain-containing protein 4 (BRD4) | A well-validated target for PROTAC-mediated degradation. |

| E3 Ligase Recruited | e.g., Cereblon (CRBN) | A commonly used E3 ligase in PROTAC design. |

| Cell Line | e.g., HEK293T | A common cell line for initial PROTAC evaluation. |

| DC50 | 10 - 100 nM | The half-maximal degradation concentration, indicating potency. |

| Dmax | > 90% | The maximum percentage of protein degradation, indicating efficacy. |

| Time to Dmax | 8 - 24 hours | The time required to achieve maximum degradation. |

Table 2: Illustrative Biophysical Parameters for Ternary Complex Formation

| Parameter | Value | Technique | Description |

| Binary Binding Affinity (PROTAC to POI) | 50 - 500 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Affinity of the PROTAC for the target protein alone. |

| Binary Binding Affinity (PROTAC to E3 Ligase) | 100 - 1000 nM | ITC, SPR | Affinity of the PROTAC for the E3 ligase alone. |

| Ternary Complex Dissociation Constant (Kd) | < 50 nM | SPR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Affinity of the ternary complex, indicating its stability. |

| Cooperativity (α) | > 1 | Calculated from binary and ternary affinities | A measure of the favorable protein-protein interactions within the ternary complex. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize a novel PROTAC incorporating the 2-(4-Methylpiperazin-1-ylmethyl)benzylamine building block.

Cellular Protein Degradation Assay (Western Blotting)

This protocol outlines the steps to quantify the reduction in the target protein levels in cells treated with the PROTAC.[11][12][13]

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[11]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.[3][14][15]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase (the one recruited by the PROTAC)

-

Recombinant purified protein of interest (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC stock solution (in DMSO)

Procedure:

-

Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, ATP, and the reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Initiate Reaction: Add the recombinant POI to initiate the ubiquitination reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination of the POI.[3]

Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics and affinities.[10][16] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC is injected, followed by the POI, to measure the formation and stability of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary interactions.[16]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled POI and E3 ligase. The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal.[16]

-

NanoBRET™ Assay: This is a live-cell assay that measures protein-protein interactions. The POI is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a fluorescent HaloTag®. Ternary complex formation in the presence of the PROTAC leads to a BRET signal.[17]

Signaling Pathways and Experimental Workflows

The signaling pathway and experimental workflows are visualized below using the Graphviz DOT language, as requested.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. docs.abcam.com [docs.abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry due to its structural relation to biologically active N-benzylpiperazine derivatives. This document details its fundamental chemical properties, provides predicted values for key physicochemical parameters, and outlines established experimental protocols for their determination. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathways associated with structurally similar molecules, offering a visual representation to aid in understanding their potential mechanism of action.

Introduction

2-(4-Methylpiperazin-1-ylmethyl)benzylamine belongs to the class of N-benzylpiperazine derivatives. This family of compounds is known to exhibit a range of biological activities, primarily through interaction with dopaminergic and serotonergic pathways in the central nervous system[1][2][3]. Understanding the physicochemical properties of novel derivatives like 2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a critical first step in the drug discovery and development process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide serves as a foundational resource for researchers investigating this compound and its analogs.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine is presented below. It is important to note that while predicted values offer valuable initial insights, experimental verification is crucial for accurate characterization.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | 2-((4-methylpiperazin-1-yl)methyl)benzenemethanamine | - |

| CAS Number | 879896-50-1 | [4][5] |

| Molecular Formula | C₁₃H₂₁N₃ | [4] |

| Molecular Weight | 219.33 g/mol | [4] |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2CN | - |

Predicted Physicochemical Data

The following table summarizes the predicted values for key physicochemical properties. These values were obtained using computational models and should be confirmed experimentally.

| Property | Predicted Value | Source |

| Melting Point | Not available | - |

| Boiling Point | 334.8 ± 39.0 °C at 760 mmHg | - |

| pKa | Basic pKa₁: ~9.5 (benzylamine moiety), Basic pKa₂: ~8.5 (piperazine moiety) | - |

| LogP | 1.9 ± 0.4 | - |

| Aqueous Solubility | Predicted to be soluble | - |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, the following standard protocols are recommended.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities[6][7][8][9].

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute for a preliminary determination, then 1-2 °C/minute for an accurate measurement)[6].

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11][12][13].

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube[10][14].

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used. The test tube assembly is attached to the thermometer.

-

Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point[14].

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, the pKa values of its conjugate acids are determined. Potentiometric titration is a highly accurate method for this purpose[15][16][17][18].

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture. The ionic strength of the solution is kept constant using a background electrolyte (e.g., KCl)[15].

-

Apparatus: A calibrated pH meter with a combination electrode and a precise burette are required.

-

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple basic centers, multiple pKa values will be obtained.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is a traditional approach, while HPLC-based methods offer higher throughput[19][20].

Methodology: HPLC Method

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value. A series of standards with known LogP values are used to create a calibration curve.

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent.

-

Apparatus: An HPLC system equipped with a C18 column and a UV detector is typically used[21][22][23].

-

Procedure: The standard compounds and the test compound are injected onto the HPLC column, and their retention times are recorded under isocratic or gradient elution conditions.

-

Data Analysis: A calibration curve of retention time versus LogP is plotted for the standard compounds. The LogP of the test compound is then determined by interpolating its retention time on the calibration curve.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility[24][25][26][27][28].

Methodology: Shake-Flask Method

-

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached.

-

Procedure: An excess of the solid compound is added to a flask containing the aqueous buffer. The flask is then agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[24][26].

-

Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, its structural similarity to N-benzylpiperazine (BZP) suggests it may interact with monoamine neurotransmitter systems[1][2][3]. BZP and its derivatives are known to modulate dopamine and serotonin signaling, which are implicated in various neurological processes and disorders[1][2][29][30][31].

Notably, activation of the dopamine D1 receptor has been shown to play a critical role in processes like memory formation through the protein kinase A (PKA) signaling pathway[32][33][34][35][36]. It is plausible that 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, as a benzylpiperazine derivative, could act as a ligand for the D1 receptor, thereby modulating this pathway.

Proposed Signaling Pathway

The following diagram illustrates the canonical dopamine D1 receptor-PKA signaling pathway, which may be modulated by 2-(4-Methylpiperazin-1-ylmethyl)benzylamine or its analogs.

References

- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 879896-50-1|2-(4-Methylpiperazin-1-ylmethyl)benzylamine|BLD Pharm [bldpharm.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 21. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 22. benchchem.com [benchchem.com]

- 23. 2.7. Determination of Biogenic Amine Content [bio-protocol.org]

- 24. enamine.net [enamine.net]

- 25. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. who.int [who.int]

- 29. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 30. researchgate.net [researchgate.net]

- 31. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 33. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 34. researchgate.net [researchgate.net]

- 35. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. journals.physiology.org [journals.physiology.org]

The Strategic Integration of Piperazine-Based Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two elements. The linker, far from being a passive tether, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the various linker architectures, the incorporation of a piperazine moiety has emerged as a key strategy to impart favorable characteristics, driving the development of potent and drug-like protein degraders. This in-depth technical guide explores the multifaceted role of piperazine-based linkers in PROTAC design, providing a comprehensive overview of their structural and functional significance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of Piperazine in PROTAC Linkers

The six-membered heterocyclic piperazine ring offers a unique combination of rigidity and functionality that addresses several challenges in PROTAC development. Its integration into the linker can significantly influence the overall properties and performance of the degrader molecule.

Imparting Rigidity and Conformational Control

Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of conformational rigidity. This pre-organizes the PROTAC into a more defined three-dimensional structure, which can reduce the entropic penalty associated with the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] This enhanced propensity for ternary complex formation is a critical determinant of a PROTAC's degradation efficiency.[2] A notable example is the development of the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure incorporating piperazine and piperidine moieties, leading to significant improvements in metabolic stability and potency.[2]

Modulating Physicochemical Properties for Enhanced Drug-Likeness

A major hurdle in PROTAC development is their characteristically high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, introducing positive charges that can significantly enhance aqueous solubility.[2][3] This is a distinct advantage over purely aliphatic linkers. The extent of protonation, and therefore the impact on solubility, is influenced by the chemical environment surrounding the piperazine ring, allowing for fine-tuning of the molecule's physicochemical properties.[3][4][5] Furthermore, the incorporation of the polar piperazine unit can help to balance the overall lipophilicity of the PROTAC, which is crucial for efficient cell membrane penetration.[2]

Active Participation in Ternary Complex Interactions

Emerging evidence suggests that the linker is not merely a spacer but can actively participate in interactions within the ternary complex. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the overall shape of the linker can influence the relative orientation of the POI and E3 ligase, thereby affecting the stability and productivity of the ternary complex.

Data Presentation: Performance of Piperazine-Based PROTACs

The inclusion of piperazine in the linker has demonstrated significant effects on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting a variety of proteins. The following tables summarize key data for several piperazine-containing PROTACs.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 2 | BRD4 | CRBN | Piperazine-based (15 atoms) | 15 | >95 | HeLa | [2] |

| PROTAC 3 | BRD4 | CRBN | Piperazine-based (18 atoms) | 45 | >95 | HeLa | [2] |

| Hypothetical AHPC-Piperazine-BRD4 PROTAC | BRD4 | VHL | AHPC-Piperazine-containing | ~15 | >90 | 22Rv1 | [6] |

| ARV-766 | Androgen Receptor (AR) | - | Piperidine-piperazine | - | - | - | |

| RIPK2 PROTAC 4 | RIPK2 | IAP | Propylene-piperazine | pDC50 = 7.9 | 69.2 | hPBMC | [7] |

| BTK PROTAC (SJF620) | BTK | CRBN | Piperazine-containing | 7.9 | 95 | NAMALWA | [8] |

| PROTAC | Clearance (Cl) (mL/min/kg) | Half-Life (t1/2) (h) | Cmax (µg/mL) | Exposure (AUClast) (min*ng/mL) | Species | Reference |

| BTK PROTAC (MT802) | 1662 | 0.119 | 0.073 | 10.2 | Mice (IV) | [8] |

| BTK PROTAC (SJF608) | 102 | 1.62 | 0.831 | 166 | Mice (IV) | [8] |

| BTK PROTAC (SJF620) | 40.8 | 1.64 | 2.1 | 405 | Mice (IV) | [8] |

| RIPK2 PROTAC 4 | - | 6.9 | - | - | Rat (IV) | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of piperazine-based PROTACs.

Synthesis of a Piperazine-Based PROTAC (Generalized)

The synthesis of PROTACs containing a piperazine linker typically involves a modular approach with standard organic chemistry reactions.[9]

Materials:

-

Warhead with a suitable functional group for linker attachment

-

E3 ligase ligand with a suitable functional group for linker attachment

-

Boc-protected piperazine derivative

-

Coupling reagents (e.g., HATU, PyBOP)

-

Bases (e.g., DIPEA)

-

Deprotection reagents (e.g., TFA)

-

Anhydrous solvents (e.g., DMF, DCM)

Procedure:

-

Synthesis of Linker Intermediate: One nitrogen of the piperazine ring is typically protected (e.g., with a Boc group), while the other is functionalized for coupling with either the warhead or the E3 ligase ligand.

-

First Coupling Reaction: The unprotected nitrogen of the piperazine linker is coupled to the warhead or E3 ligase ligand using standard amide bond formation or other suitable chemistries.

-

Deprotection: The protecting group on the second piperazine nitrogen is removed.

-

Second Coupling Reaction: The newly deprotected nitrogen is then coupled to the second binding moiety (either the E3 ligase ligand or the warhead) to yield the final PROTAC molecule.

-

Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Western Blotting for Determination of DC50 and Dmax

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[6][10]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from sub-nanomolar to micromolar concentrations) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][10]

Biophysical Analysis of Ternary Complex Formation

Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for rational PROTAC design. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this purpose.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[10][11] This allows for the determination of the cooperativity factor (α), which indicates whether the binding of one protein to the PROTAC enhances (positive cooperativity, α > 1) or hinders (negative cooperativity, α < 1) the binding of the second protein.[12][13]

Data Analysis for Cooperativity (α):

The cooperativity factor (α) is calculated from the dissociation constants (Kd) of the binary and ternary interactions:

α = (Kd of PROTAC binding to E3 ligase) / (Kd of PROTAC binding to E3 ligase in the presence of the POI)

or

α = (Kd of PROTAC binding to POI) / (Kd of PROTAC binding to POI in the presence of the E3 ligase)

A detailed protocol involves titrating the PROTAC into a solution of one protein to determine the binary Kd, and then titrating the PROTAC into a solution containing a pre-formed complex of the other protein and its binding partner to determine the ternary Kd.[10][11]

SPR is a label-free technique that monitors biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data (Kd).[14]

Protocol for Ternary Complex Analysis:

-

Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.

-

Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-mixed with a constant, saturating concentration of the POI over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

-

Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both the binary and ternary interactions. The cooperativity factor (α) can then be calculated from the Kd values.[14]

Mandatory Visualizations

Signaling Pathway of PROTAC Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for DC50 Determination

Caption: Workflow for determining PROTAC DC50 and Dmax values.

Logical Relationships in Piperazine-PROTAC Design

Caption: Key relationships in piperazine-based PROTAC design.

Conclusion

The strategic incorporation of piperazine-based linkers represents a significant advancement in the design of highly effective and drug-like PROTACs. By imparting rigidity, modulating physicochemical properties, and potentially participating in ternary complex interactions, piperazine moieties contribute to enhanced degradation potency and improved pharmacokinetic profiles. The comprehensive understanding of these effects, facilitated by robust experimental methodologies and quantitative data analysis, is crucial for the continued development of next-generation protein degraders. This technical guide provides a foundational resource for researchers in the field, offering insights and practical protocols to guide the rational design and evaluation of piperazine-containing PROTACs for therapeutic applications.

References

- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Biological Activity of Molecules Containing the 2-(4-Methylpiperazin-1-ylmethyl)benzylamine Scaffold: A Technical Guide

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a key intermediate for pharmaceutical research and drug development. The synthesis involves an initial N-alkylation of N-methylpiperazine with 2-(bromomethyl)benzonitrile, followed by the reduction of the resulting benzonitrile to the target benzylamine. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction

Substituted benzylamines are important structural motifs in a wide range of biologically active compounds. The title compound, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, incorporates both a benzylamine and a methylpiperazine moiety, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable and efficient two-step synthesis route starting from commercially available materials.

Overall Reaction Scheme

The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine is achieved in two sequential steps:

-

Step 1: N-Alkylation - Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzonitrile.

-

Step 2: Nitrile Reduction - Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.

Application Notes and Protocols for Coupling 2-(4-Methylpiperazin-1-ylmethyl)benzylamine to E3 Ligase Ligands in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing a 2-(4-methylpiperazin-1-ylmethyl)benzylamine-containing linker. This document outlines the coupling of this versatile linker to common E3 ligase ligands, specifically focusing on derivatives of pomalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[2] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical element, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

The 2-(4-methylpiperazin-1-ylmethyl)benzylamine moiety is a valuable component for PROTAC linkers. The piperazine group can enhance solubility and cell permeability, while the benzylamine provides a reactive handle for coupling to E3 ligase ligands.[3] This document will focus on the common and robust amide bond formation to connect this linker to a carboxylic acid-functionalized E3 ligase ligand.

Signaling Pathway and Experimental Workflow

The underlying mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome pathway to a specific protein of interest. The experimental workflow for developing a novel PROTAC typically involves the synthesis of the molecule followed by a series of biochemical and cellular assays to validate its function.

Experimental Protocols

This section provides a detailed protocol for the coupling of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine to a pomalidomide-linker construct with a terminal carboxylic acid.

Protocol 1: Amide Coupling of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine to a Pomalidomide-Linker Acid

Objective: To synthesize a PROTAC by forming an amide bond between the primary amine of the benzylamine linker component and the carboxylic acid of a pomalidomide-linker construct.

Materials:

-

Pomalidomide-linker-COOH (e.g., Pomalidomide-PEG3-acid) (1.0 eq)

-

2-(4-Methylpiperazin-1-ylmethyl)benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using High-Performance Liquid Chromatography (HPLC), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of a PROTAC synthesized using the protocol described above.

Table 1: Reaction Parameters and Yields for Amide Coupling

| Parameter | Value |

| E3 Ligand Component | Pomalidomide-PEG3-acid |

| Linker Amine Component | 2-(4-Methylpiperazin-1-ylmethyl)benzylamine |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 8 hours |

| Reaction Temperature | Room Temperature |

| Isolated Yield | 65-85% |

Table 2: Characterization Data for the Synthesized PROTAC

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Purity (HPLC) | >95% |

| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight |

| ¹H NMR | Peaks consistent with the pomalidomide, linker, and POI ligand moieties |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the PROTAC structure |

Application in PROTAC Development

The use of a 2-(4-methylpiperazin-1-ylmethyl)benzylamine-containing linker offers several advantages in PROTAC design:

-

Modularity: The synthetic route allows for the straightforward coupling of this linker to various E3 ligase ligands that have been functionalized with a carboxylic acid.

-

Physicochemical Properties: The piperazine moiety can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[3]

-

Structural Rigidity and Flexibility: The benzyl group provides a degree of rigidity, while the piperazine and the connection to the POI ligand can be further modified to optimize the linker length and flexibility for efficient ternary complex formation.[4]

Researchers can utilize the provided protocols as a starting point for the synthesis of novel PROTACs. The modular nature of the synthesis allows for the generation of a library of PROTACs with variations in the POI ligand, E3 ligase ligand, and the linker length to identify the most potent and selective degrader for a specific target. Subsequent biological evaluation, including ternary complex formation assays and cellular degradation assays, is crucial to determine the efficacy of the synthesized PROTACs.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase PROTAC Synthesis Utilizing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system to selectively eliminate target proteins implicated in a variety of diseases.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism of action provides a powerful therapeutic modality, even for proteins previously deemed "undruggable".[3]